molecular formula C12H18ClNO B3026429 3-Ethylmethcathinone hydrochloride CAS No. 2446466-60-8

3-Ethylmethcathinone hydrochloride

Cat. No.: B3026429
CAS No.: 2446466-60-8
M. Wt: 227.73 g/mol
InChI Key: LOPFBCCXDQICHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethylmethcathinone hydrochloride is a synthetic stimulant belonging to the cathinone class of chemicals. It is structurally related to amphetamines and phenethylamines, and is known for its potential stimulant and entactogen effects. This compound has been studied primarily for forensic and toxicological purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylmethcathinone hydrochloride typically involves the reaction of 3-ethylphenylacetone with methylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride. The resulting product is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reductive amination techniques, followed by purification and crystallization to obtain the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

3-Ethylmethcathinone hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Ethylmethcathinone hydrochloride involves the inhibition of monoamine transporters, leading to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft. This results in enhanced stimulation and euphoria. The compound primarily targets the dopamine transporter, similar to other cathinones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethylmethcathinone hydrochloride is unique due to its specific ethyl substitution on the phenyl ring, which may influence its pharmacological profile and potency compared to other cathinones. Its structural similarity to both amphetamines and cathinones makes it a compound of interest in forensic and toxicological studies .

Biological Activity

3-Ethylmethcathinone hydrochloride (3-EMC) is a synthetic cathinone, a class of substances known for their psychoactive effects. This compound is structurally related to methcathinone and other cathinones, which are derived from the khat plant. The biological activity of 3-EMC has garnered interest due to its potential effects on the central nervous system (CNS) and its implications for public health and safety. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, toxicological findings, and case studies.

Chemical Structure and Properties

This compound is characterized by its chemical structure, which includes an ethyl group attached to the methcathinone backbone. The molecular formula is C12_{12}H17_{17}ClN, and its structure can be represented as follows:

Chemical Structure C12H17ClN\text{Chemical Structure }\text{C}_{12}\text{H}_{17}\text{ClN}

Pharmacological Effects

3-EMC exhibits stimulant properties similar to other cathinones. Research indicates that it acts primarily as a monoamine transporter inhibitor , affecting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, contributing to its stimulant effects.

Table 1: Summary of Pharmacological Effects

Effect Mechanism
Increased Dopamine LevelsInhibition of dopamine transporter (DAT)
Increased NorepinephrineInhibition of norepinephrine transporter (NET)
Increased Serotonin LevelsInhibition of serotonin transporter (SERT)

Toxicological Findings

The toxicological profile of 3-EMC has been investigated in various studies. It has been associated with several adverse effects, including:

  • Cardiovascular Issues : Tachycardia, hypertension, and vasoconstriction.
  • Neurological Symptoms : Agitation, anxiety, hallucinations, and seizures.
  • Gastrointestinal Distress : Nausea and vomiting.

Case reports highlight the severe consequences of 3-EMC use, often exacerbated when combined with other substances.

Case Study Summary

  • Case Report 1 : A 28-year-old male presented with severe agitation and tachycardia after using 3-EMC in combination with alcohol. He exhibited elevated blood pressure (180/110 mmHg) and required sedation for management.
  • Case Report 2 : A 35-year-old female experienced seizures and hyperthermia after ingesting 3-EMC alone. She was treated for acute sympathomimetic toxicity.

Dependence Potential

Research indicates that 3-EMC may have a potential for dependence similar to other stimulants. Animal studies have shown that repeated administration can lead to conditioned place preference, suggesting rewarding effects that could contribute to abuse liability.

Properties

IUPAC Name

1-(3-ethylphenyl)-2-(methylamino)propan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-4-10-6-5-7-11(8-10)12(14)9(2)13-3;/h5-9,13H,4H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPFBCCXDQICHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C(=O)C(C)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201348015
Record name 3-Ethylmethcathinone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201348015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2446466-60-8
Record name 3-Ethylmethcathinone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201348015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethylmethcathinone hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Ethylmethcathinone hydrochloride
Reactant of Route 3
Reactant of Route 3
3-Ethylmethcathinone hydrochloride
Reactant of Route 4
Reactant of Route 4
3-Ethylmethcathinone hydrochloride
Reactant of Route 5
Reactant of Route 5
3-Ethylmethcathinone hydrochloride
Reactant of Route 6
Reactant of Route 6
3-Ethylmethcathinone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.